molecular formula C18H25NO4 B6638254 (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone

Cat. No. B6638254
M. Wt: 319.4 g/mol
InChI Key: XZMRSFDSFLITFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptor in the endocannabinoid system.

Mechanism of Action

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone selectively activates the CB2 receptor in the endocannabinoid system, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor results in the inhibition of immune cell activation and the production of pro-inflammatory cytokines and chemokines. It also reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in lab experiments is its selective activation of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been extensively studied and has well-established pharmacological properties. However, one limitation of using (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in lab experiments is its potential off-target effects, as it may activate other receptors in addition to the CB2 receptor.

Future Directions

There are several future directions for the study of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone. One direction is the development of more selective CB2 agonists with reduced off-target effects. Another direction is the study of the potential therapeutic applications of (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone in other diseases such as neurodegenerative disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone could enhance its therapeutic efficacy.

Synthesis Methods

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone is synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 4-methoxy-2-methylphenol with 1,3-dichloropropane to form 4-methoxy-2-methylphenyl-1,3-dioxolane. The dioxolane is then reacted with 1,6-diaminohexane to form the spiro compound, which is further reacted with 4-hydroxybenzophenone to produce (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone.

Scientific Research Applications

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic properties by reducing pain perception through the activation of the CB2 receptor. Additionally, (4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone has been shown to have anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-11-15(22-2)3-4-16(13)17(21)19-8-6-18(7-9-19)12-14(20)5-10-23-18/h3-4,11,14,20H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMRSFDSFLITFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CCC3(CC2)CC(CCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(4-methoxy-2-methylphenyl)methanone

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